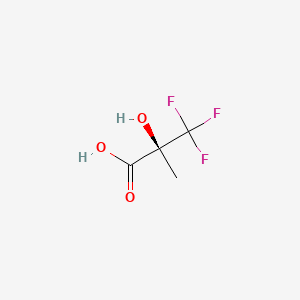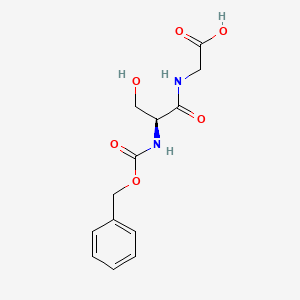![molecular formula C10H10N2O2 B1310983 [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol CAS No. 852180-70-2](/img/structure/B1310983.png)
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Übersicht
Beschreibung
“[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . 1,2,4-oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring attached to a phenyl group . The exact molecular structure can be determined using techniques such as NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Heterocyclische Bausteine
Die Verbindung “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” ist eine Art heterocyclischer Baustein . Heterocyclische Verbindungen werden aufgrund ihrer Vielseitigkeit und der einzigartigen Eigenschaften, die sie Arzneimitteln verleihen, in der pharmazeutischen Chemie weit verbreitet eingesetzt .
Antiinfektiva
1,2,4-Oxadiazole, wie “this compound”, wurden als Antiinfektiva mit antibakterieller, antiviraler und antileishmanialer Aktivität synthetisiert . Sie haben sich als vielversprechend für Struktur-Aktivitätsbeziehungsstudien (SAR), Aktivitätspotenzial und vielversprechende Ziele für den Wirkmechanismus erwiesen .
Antibakterielle Aktivität
Die Verbindung wurde in Studien zur Bestimmung der antibakteriellen Aktivität verwendet . Die Lösungen der Verbindung wurden 10 Minuten lang bei 365 nm bestrahlt, bevor die Zellsuspension zugegeben wurde .
Antikrebs-Bewertung
Die Verbindung “this compound” wurde in Antikrebs-Bewertungen verwendet . Der MTT-Test, der lebende Zellen durch Messung der Aktivität mitochondrialer Enzyme quantifiziert, wurde in diesen Bewertungen verwendet .
Arzneimittelforschung
Oxadiazole, darunter “this compound”, sind wichtige heterocyclische Gerüste in der Arzneimittelforschung . Sie sind vielseitig einsetzbar und wurden bei der Synthese neuer chemischer Einheiten eingesetzt, um gegen Mikroorganismen zu wirken .
Studien zum Wirkmechanismus
Die Verbindung wurde in Studien verwendet, um den Wirkmechanismus von Arzneimitteln gegen die Trypanosoma cruzi Cystein-Protease Kruzain zu verstehen . Dies beinhaltet molekulares Docking, gefolgt von der Bewertung der Zytotoxizität und der antitrypanosomalen Aktivität .
Wirkmechanismus
Target of Action
1,2,4-oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may interact with targets related to these biological activities.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound could interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it’s plausible that this compound may affect pathways related to microbial growth and survival.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it’s plausible that this compound may inhibit the growth of microbes, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol,4-oxadiazol-3-yl-phenylmethanol in laboratory experiments is that it is relatively easy to synthesize and purify. The compound is also relatively stable, which makes it suitable for long-term storage. However, the compound is not commercially available, which may limit its use in some experiments.
Zukünftige Richtungen
The potential applications of [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol,4-oxadiazol-3-yl-phenylmethanol in the field of scientific research are still being explored. Possible future directions include further research into its antioxidant activity and its potential applications in the treatment of neurodegenerative diseases and cardiovascular diseases. Additionally, further research into its potential anti-inflammatory and anti-cancer properties is also warranted. Furthermore, the synthesis of novel derivatives of this compound,4-oxadiazol-3-yl-phenylmethanol may lead to the discovery of new compounds with interesting biological activities.
Biochemische Analyse
Biochemical Properties
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . It also affects gene expression by modulating transcription factors and other regulatory proteins. For example, this compound can upregulate or downregulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular functions . For instance, the compound’s interaction with cytochrome P450 enzymes can alter their catalytic activity, impacting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects and can modulate specific biochemical pathways beneficially . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for potential clinical applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors such as NADPH and FAD is also critical for its metabolic processing.
Eigenschaften
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLCEECIUZDIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427627 | |
| Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852180-70-2 | |
| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


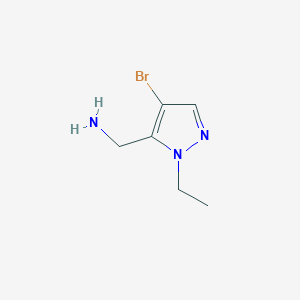



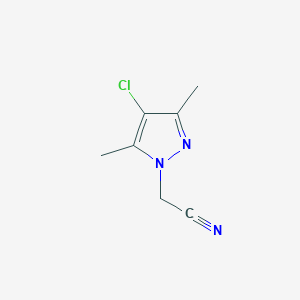
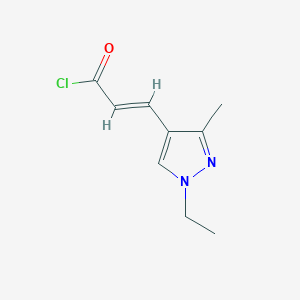
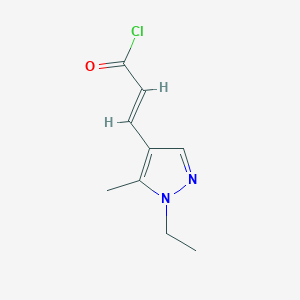
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)



